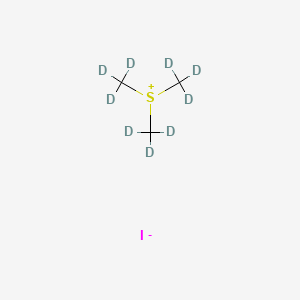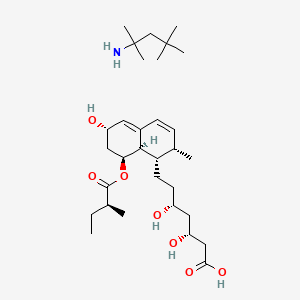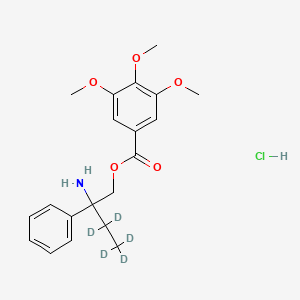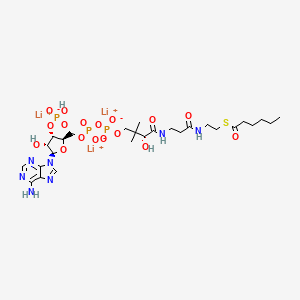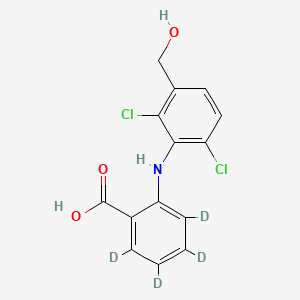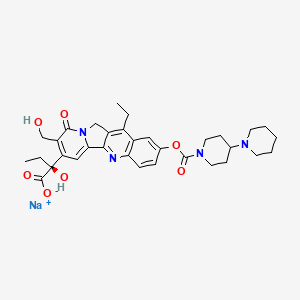![molecular formula C8H13NO2 B564632 5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol CAS No. 1189683-82-6](/img/structure/B564632.png)
5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol
Vue d'ensemble
Description
5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol is a biochemical used for proteomics research . It has a CAS number of 1189683-82-6 . The molecular formula is C8H7D6NO2 and the molecular weight is 161.23 . This compound is a labelled analogue of 5-[(Dimethylamino)methyl]-2-furanmethanol, which is a synthetic intermediate of Ranitidine .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C8H7D6NO2 . The presence of D6 indicates that it contains six deuterium atoms, which are isotopes of hydrogen. This is often used in studies to track the behavior of the molecule.Applications De Recherche Scientifique
Cycloadditions in Organic Chemistry
The preparation of 5-amino-2-furanmethanols, which include structures similar to 5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol, has been explored. These compounds are used in [4+2] cycloadditions, a fundamental reaction in organic chemistry, allowing the selective synthesis of tetrasubstituted aminobenzylic alcohols, amino phenols, or lactones through Diels-Alder reactions (Medimagh et al., 2009).
Photolysis in Heterocyclic Chemistry
The photolysis of compounds related to this compound has been investigated, particularly in the synthesis of heterocyclic compounds like 2-dimethylaminophenylfurans (Guizzardi et al., 2000).
Biomass Conversion
This compound is structurally related to furanic compounds used in biomass conversion. Research has delved into the catalytic reduction of biomass-derived furanic compounds, leading to products like furfuryl alcohol and 2,5-bis(hydroxymethyl)furan (Nakagawa et al., 2013).
Synthetic Chemistry and Isotope Labeling
Studies in synthetic chemistry have focused on creating isotope-labeled furanic compounds, which are structurally similar to this compound. These labeled compounds are significant in various scientific applications, including tracer studies and mechanistic analysis (Ismail & Boykin, 2006).
Green Chemistry and Catalysis
In green chemistry, the transformation of furanic compounds related to this compound into value-added derivatives is of high interest. This includes studies on catalytic processes and the design of bifunctional catalysts for efficient conversions (Kong et al., 2018).
Chemical Upgrading of Biosourced Compounds
Research has been conducted on the use of dimethyl carbonate for the chemical upgrading of biosourced compounds, including furan-derived chemicals similar to this compound. This highlights the integration of sustainable protocols for the conversion of renewable resources (Selva et al., 2019).
Propriétés
IUPAC Name |
[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9(2)5-7-3-4-8(6-10)11-7/h3-4,10H,5-6H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRQOLQFLNSWNV-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CC=C(O1)CO)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675854 | |
| Record name | [5-({Bis[(~2~H_3_)methyl]amino}methyl)furan-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189683-82-6 | |
| Record name | [5-({Bis[(~2~H_3_)methyl]amino}methyl)furan-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,9(16),10,12-pentaene](/img/structure/B564549.png)
![3,7-Dioxatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B564550.png)
![2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide](/img/structure/B564553.png)
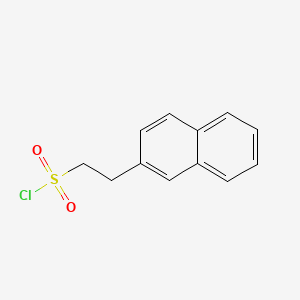
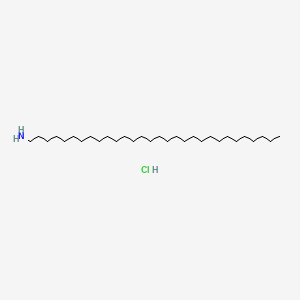
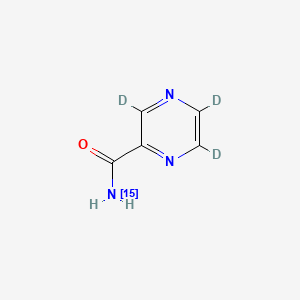

![2,5-Dimethyl-1-propan-2-yl-2-azabicyclo[4.1.0]heptane](/img/structure/B564563.png)
